N-(2-Cyanopropan-2-yl)-N-methyl-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide
Description
Properties
IUPAC Name |
N-(2-cyanopropan-2-yl)-N-methyl-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5OS/c1-16(2,12-17)20(3)14(22)11-23-15-19-8-9-21(15)10-13-6-4-5-7-18-13/h4-9H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFZQODQHILQBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N(C)C(=O)CSC1=NC=CN1CC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Cyanopropan-2-yl)-N-methyl-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant case studies, research findings, and data tables.
Molecular Formula: C_{14}H_{17}N_{5}OS
Molecular Weight: 305.38 g/mol
CAS Number: 1158958-96-3
The compound features a complex structure that includes a pyridine ring and an imidazole moiety, which are known to influence its biological interactions.
Research indicates that compounds similar to this compound may exhibit multitarget biological activity . This includes:
- Antimicrobial Activity: The presence of the imidazole and pyridine rings suggests potential antimicrobial properties, as similar structures have been documented to inhibit bacterial growth.
- Anticancer Properties: Preliminary studies indicate that modifications in the imidazole structure can enhance cytotoxicity against cancer cell lines.
- Neuroprotective Effects: Some derivatives have shown promise in protecting neuronal cells from oxidative stress.
In Vitro Studies
A study conducted on related compounds demonstrated significant inhibition of cancer cell proliferation in vitro. The IC50 values for these compounds ranged from 10 to 50 µM, indicating moderate potency against various cancer cell lines .
In Vivo Studies
In vivo studies using animal models have shown that compounds with similar structures can reduce tumor size and improve survival rates when administered at dosages of 20 mg/kg .
Case Studies
- Case Study 1: Antimicrobial Activity
- Case Study 2: Anticancer Activity
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Activities
Recent studies have highlighted the compound's potential as an antimicrobial and anticancer agent. Research has shown that derivatives of similar structures exhibit significant activity against various bacterial strains and cancer cell lines. For instance, compounds with imidazole and pyridine moieties have been synthesized and tested for their efficacy against Mycobacterium tuberculosis and several human cancer cell lines, demonstrating promising results in both in vitro and in vivo studies .
Mechanisms of Action
The mechanisms through which these compounds exert their effects often involve the inhibition of critical enzymes within microbial cells or cancer cells. For example, some studies have focused on the inhibition of isocitrate lyase, pantothenate synthetase, and chorismate mutase in Mycobacterium tuberculosis, which are vital for the bacterium's survival . Furthermore, the apoptotic effects observed in cancer cells suggest that these compounds may induce programmed cell death, providing a pathway for therapeutic intervention .
Polymer Science
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
N-(2-Cyanopropan-2-yl)-N-methyl-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide has been identified as a switchable RAFT agent for controlled radical polymerization. This application allows for the synthesis of well-defined block copolymers, which are essential in producing materials with specific properties tailored for various applications, including drug delivery systems and advanced biomaterials .
Characteristics of RAFT Agents
The compound's structure facilitates its function as a RAFT agent due to its ability to stabilize radical intermediates during polymerization processes. This property enables the control over molecular weight distribution and architecture of the resulting polymers, making it a valuable tool in material science .
Structure-Activity Relationship Studies
Quantitative Structure–Activity Relationship (QSAR) Analysis
The design and optimization of this compound derivatives can be enhanced through QSAR modeling. This computational approach allows researchers to predict the biological activity of new compounds based on their chemical structure, guiding the synthesis of more potent derivatives .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2-Cyanopropan-2-yl)-N-methyl-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide with analogs reported in the literature, focusing on structural variations, biological activities, and synthetic pathways.
Structural Analogues
Key Structural Differences and Implications
Core Heterocycles: The target compound features a pyridin-2-ylmethyl-imidazole system, whereas analogs like 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-phenylacetamide (CAS 483309-85-9) replace pyridine with a phenyl group . Pyridine’s electron-withdrawing nature may enhance metabolic stability compared to phenyl substituents. N-[4-(Aminosulfonyl)phenyl]-2-cyanoacetamide derivatives (e.g., thiazoles, hydrazones) lack the imidazole-pyridine linkage but share sulfanyl and cyano groups, which are critical for antimicrobial activity .
This suggests that the pyridine-imidazole-sulfanyl scaffold may similarly target microbial enzymes or membranes.
Research Findings and Data
Physicochemical Properties
- Molecular Weight : ~372.45 g/mol (estimated).
- Polarity : High (due to nitrile, sulfanyl, and pyridine groups), suggesting moderate aqueous solubility.
- LogP : Predicted to be ~2.1 (calculated using fragment-based methods), indicating moderate lipophilicity.
Q & A
Q. What are the recommended synthetic routes for N-(2-Cyanopropan-2-yl)-N-methyl-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide?
The compound can be synthesized via 1,3-dipolar cycloaddition or copper-catalyzed coupling , similar to methods used for structurally related acetamide derivatives. For example:
- Click chemistry : React azides with alkynes using Cu(OAc)₂ as a catalyst in a tert-butanol/water solvent system (3:1 v/v) at room temperature, followed by extraction with ethyl acetate and recrystallization in ethanol .
- Thiol-ene reactions : Optimize sulfur-containing intermediates by adjusting stoichiometry of pyridinylmethyl-imidazole precursors and thiol-acetamide derivatives under inert atmospheres.
Key considerations : Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2), and validate purity using column chromatography (silica gel, gradient elution).
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Use a multi-technique approach:
- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1670–1682 cm⁻¹, C≡N at ~2200–2250 cm⁻¹) .
- NMR : Analyze proton environments (e.g., pyridinyl protons at δ 7.2–8.6 ppm, imidazole protons at δ 5.3–5.5 ppm) and carbon shifts (e.g., carbonyl carbons at ~165–170 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
Table 1 : Example NMR Data for Analogous Compounds
| Proton Group | δ (ppm) | Reference |
|---|---|---|
| Pyridinyl H | 7.4–8.4 | |
| Imidazole CH₂ | 5.3–5.5 | |
| Acetamide NH | 10.7–11 |
Q. What are the optimal storage conditions to ensure compound stability?
Store in anhydrous, dark conditions at –20°C in amber vials. Avoid prolonged exposure to moisture or light, as the cyanopropanyl and sulfanyl groups may hydrolyze or oxidize. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .
Q. How can researchers assess the compound’s purity?
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase, UV detection at 254 nm.
- Elemental analysis : Ensure C, H, N percentages align with theoretical values (deviation <0.4%).
- Melting point : Compare observed vs. literature values (if available) to detect impurities .
Advanced Research Questions
Q. What mechanistic insights exist for the compound’s reactivity in biological systems?
Computational studies (e.g., DFT ) predict that the pyridinylmethyl-imidazole moiety binds metal ions (e.g., Co²⁺, Ni²⁺) via nitrogen lone pairs, while the sulfanylacetamide group participates in hydrogen bonding with biological targets . Validate using:
- Potentiometric titration : Determine metal-binding constants (log K) in aqueous solutions.
- Molecular docking : Simulate interactions with enzyme active sites (e.g., cytochrome P450) .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?
- Variable-temperature NMR : Resolve dynamic effects (e.g., rotational barriers in the cyanopropanyl group).
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., imidazole vs. pyridinyl protons) .
- Comparative analysis : Cross-reference with structurally similar compounds in databases (e.g., PubChem, Reaxys) .
Q. What strategies enable functionalization of the imidazole ring for structure-activity studies?
- Electrophilic substitution : Introduce halogens (e.g., Cl, Br) at the imidazole C4/C5 positions using NBS or NCS in DMF .
- Cross-coupling : Perform Suzuki-Miyaura reactions with boronic acids to append aryl/heteroaryl groups . Caution : Steric hindrance from the pyridinylmethyl group may require optimized Pd catalysts (e.g., XPhos Pd G3).
Q. How can computational models predict the compound’s pharmacokinetic properties?
Use QSAR or ADMET prediction tools :
- Lipophilicity (LogP) : Estimate via Molinspiration or SwissADME (target range: 1–3 for blood-brain barrier penetration).
- Metabolic stability : Simulate cytochrome P450 interactions using AutoDock Vina .
Table 2 : Predicted ADMET Properties (Example)
| Property | Value |
|---|---|
| LogP | 2.1 |
| CYP2D6 Inhibition | Moderate |
| Plasma Protein Binding | 89% |
Q. What experimental designs address low yields in large-scale synthesis?
- DoE (Design of Experiments) : Vary solvent polarity, catalyst loading, and temperature to identify optimal conditions.
- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., cycloaddition reactions) .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 8 h to 30 min) while maintaining yield .
Q. How can researchers validate the compound’s biological activity against resistant pathogens?
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
- Time-kill studies : Assess bactericidal effects at 2× MIC over 24 h .
- Synergy testing : Combine with β-lactams or fluoroquinolones to evaluate resistance reversal .
Methodological Notes
- Data Interpretation : Use statistical tools (e.g., ANOVA, t-tests) to validate reproducibility.
- Safety Protocols : Handle cyanopropanyl derivatives in fume hoods; use PPE (gloves, goggles) due to potential neurotoxicity .
- Ethical Compliance : Adhere to institutional guidelines for biological testing and computational data sharing.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
